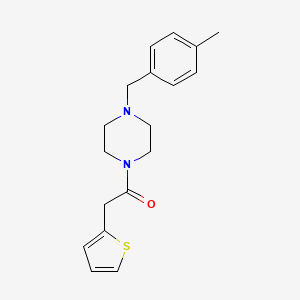![molecular formula C16H15Cl2NO4S B4962462 5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate](/img/structure/B4962462.png)
5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate, also known as DMTP, is a pyridine-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTP has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. In
Mechanism of Action
The mechanism of action of 5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate is not fully understood, but it is believed to act through multiple pathways. 5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate has been found to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. 5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. In addition, 5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate has been found to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate has been found to exhibit potent antioxidant and anti-inflammatory properties. It has been shown to reduce the levels of ROS and pro-inflammatory cytokines, while increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, 5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate has some limitations as well. It has poor solubility in water, which can make it difficult to work with in some experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate. One area of interest is the development of novel formulations of 5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate that can improve its solubility and bioavailability. Another area of interest is the study of 5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate in animal models of various diseases to further understand its therapeutic potential. Additionally, the development of 5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate-based therapeutics for the treatment of cancer, cardiovascular diseases, and neurodegenerative diseases is an area of active research.
Synthesis Methods
5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate can be synthesized using a multi-step process that involves the reaction of 2,6-dichlorothiophenol with 2-methyl-5-vinylpyridine, followed by the addition of oxalyl chloride and triethylamine. The resulting product is then purified using column chromatography to obtain 5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate in its pure form.
Scientific Research Applications
5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.
properties
IUPAC Name |
5-[2-(2,6-dichlorophenyl)sulfanylethyl]-2-methylpyridine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NS.C2H2O4/c1-10-5-6-11(9-17-10)7-8-18-14-12(15)3-2-4-13(14)16;3-1(4)2(5)6/h2-6,9H,7-8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFOGUNZANRCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCSC2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5840875 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

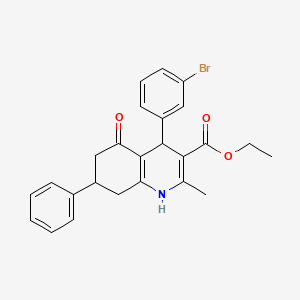
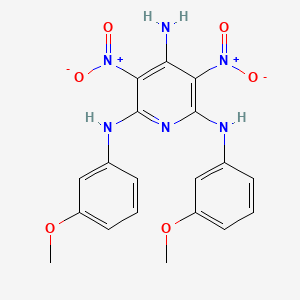
![4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4962405.png)
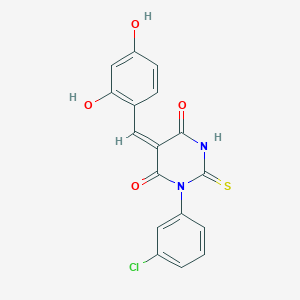
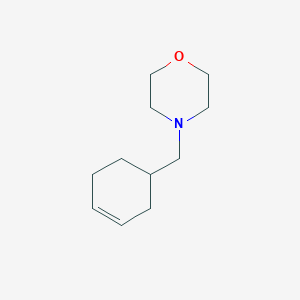
![1-(3-furylmethyl)-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4962442.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)
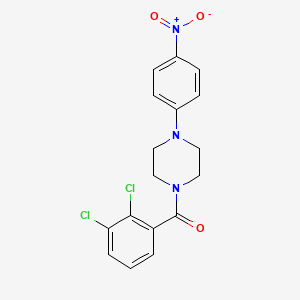
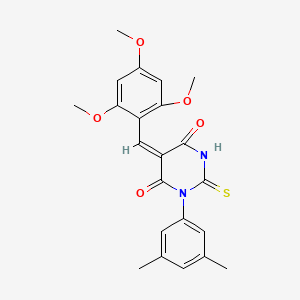
![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(4-chloro-3-nitrophenyl)benzamide](/img/structure/B4962475.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)

